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Compound of Interest

Compound Name: Spiramide

Cat. No.: B1681077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Spiramide, also known as AMI-193, is an investigational compound that has demonstrated

notable affinity for dopamine receptors, particularly the D2 subtype. This guide provides a

comparative analysis of Spiramide's binding profile against various dopamine receptor

subtypes, presenting available quantitative data and the experimental context for these

findings.

Comparative Binding Affinity of Spiramide
Spiramide exhibits a high affinity for the human dopamine D2 receptor. Currently, publicly

available data on its binding affinity for the full panel of dopamine receptor subtypes (D1, D3,

D4, and D5) is limited. The known affinity is presented in the table below.

Receptor Subtype
Spiramide (AMI-193) Ki
(nM)

Reference Compound
(Spiperone) Ki (nM)

Dopamine D2 3 ~0.05 - 0.3

Note: Ki values represent the inhibition constant, with a lower value indicating higher binding

affinity. The Ki for the reference compound, Spiperone, is provided for comparative purposes

and can vary based on experimental conditions.
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Experimental Methodology: Radioligand Binding
Assay
The binding affinity of Spiramide for the dopamine D2 receptor was determined using a

competitive radioligand binding assay. This in vitro technique is a standard method for

characterizing the interaction between a compound and a specific receptor.

Objective: To determine the inhibition constant (Ki) of Spiramide for the human dopamine D2

receptor.

Materials:

Test Compound: Spiramide (AMI-193)

Radioligand: [³H]-Spiperone (a high-affinity D2 receptor antagonist)

Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor

(e.g., CHO or HEK293 cells).

Assay Buffer: Tris-HCl buffer (pH 7.4) containing appropriate ions (e.g., NaCl, KCl, CaCl2,

MgCl2).

Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist

(e.g., haloperidol or unlabeled spiperone).

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

Membrane Preparation: Cells expressing the human dopamine D2 receptor are harvested

and homogenized to isolate the cell membranes containing the receptors. The protein

concentration of the membrane preparation is determined.

Assay Setup: A series of dilutions of Spiramide are prepared. In assay tubes, a fixed

concentration of [³H]-Spiperone and a specific amount of the D2 receptor-containing

membranes are incubated with the varying concentrations of Spiramide.
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Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or

37°C) for a duration sufficient to reach binding equilibrium.

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration

through glass fiber filters. This separates the receptor-bound [³H]-Spiperone from the

unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any

non-specifically bound radioligand.

Quantification: The radioactivity retained on the filters, which corresponds to the amount of

bound [³H]-Spiperone, is measured using a scintillation counter.

Data Analysis: The data are analyzed to determine the concentration of Spiramide that

inhibits 50% of the specific binding of [³H]-Spiperone (IC50). The specific binding is

calculated as the difference between the total binding (in the absence of a competitor) and

the non-specific binding (in the presence of a high concentration of an unlabeled antagonist).

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff

equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

[L] is the concentration of the radioligand used.

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding

assay used to determine the binding affinity of a test compound like Spiramide.
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Caption: Workflow of a competitive radioligand binding assay.

Selectivity Profile of Spiramide
The following diagram illustrates the known selectivity of Spiramide, highlighting its high affinity

for the D2 receptor compared to other known targets.
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[https://www.benchchem.com/product/b1681077#selectivity-profile-of-spiramide-against-
other-dopamine-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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